molecular formula C9H9BrO4 B1457744 2-Bromo-3,5-dimethoxybenzoic acid CAS No. 17275-86-4

2-Bromo-3,5-dimethoxybenzoic acid

Cat. No. B1457744
CAS RN: 17275-86-4
M. Wt: 261.07 g/mol
InChI Key: WZYHIVYNECVLKT-UHFFFAOYSA-N
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Description

“2-Bromo-3,5-dimethoxybenzoic acid” is a chemical compound with the CAS Number: 17275-86-4 . It has a molecular weight of 261.07 . It appears as a white solid .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3,5-dimethoxybenzoic acid” can be represented by the InChI code: 1S/C9H9BrO4/c1-13-5-3-6 (9 (11)12)8 (10)7 (4-5)14-2/h3-4H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“2-Bromo-3,5-dimethoxybenzoic acid” is a white solid . It has a molecular weight of 261.07 and is typically stored at temperatures between 0-5°C .

Scientific Research Applications

Metabolism and Toxicology Studies

2-Bromo-3,5-dimethoxybenzoic acid has been studied in the context of metabolism and toxicology. In a study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, 2-Bromo-3,5-dimethoxybenzoic acid is identified as one of the metabolites. This research reveals its role in the metabolic breakdown of 2C-B, providing insights into the drug's metabolic fate and potential toxic effects (Carmo et al., 2005).

Bromination Studies

Research on the bromination of various derivatives of resorcinol has been conducted, where 2-Bromo-3,5-dimethoxybenzoic acid is potentially relevant. Such studies help understand the chemical properties and reactions of this compound (Cannon et al., 1971).

Crystal Structure Analysis

The crystal structures of compounds involving 2-Bromo-3,5-dimethoxybenzoic acid have been analyzed. For instance, the structures of solid inclusion compounds with 2',6'-dimethoxyflavone and 2-Bromo-3,5-dimethoxybenzoic acid were investigated, providing insights into molecular interactions and crystallization processes (Wallet et al., 2000).

Synthetic Applications

The compound has been used as an intermediate in the synthesis of other chemicals. For instance, its use in the synthesis of pyrimidine medicament was studied, highlighting its role in producing pharmaceutically relevant compounds (Xu Dong-fang, 2000).

Molecular Interactions and Solid-State Chemistry

Studies on the interaction of 2-Bromo-3,5-dimethoxybenzoic acid with other molecules, like in the context of microwave-enhanced Suzuki-Miyaura vinylation, are significant. These studies explore the breadth and scope of its applications in organic synthesis (Brooker et al., 2010).

Halogen Bonding and Structural Analysis

Research on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, including 4-bromo-3,5-di(methoxy)benzoic acid, reveals important aspects of its molecular structure and bonding characteristics (Raffo et al., 2016).

Bioinspired Synthesis

The compound has also been used in bioinspired synthesis processes. For example, a bioinspired total synthesis of delitschiapyrone A was accomplished starting from 4-bromo-3,5-dimethoxybenzoic acid, highlighting its utility in complex organic synthesis (Kurasawa et al., 2018).

Safety And Hazards

“2-Bromo-3,5-dimethoxybenzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

2-bromo-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYHIVYNECVLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dimethoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CT Calam, AE Oxford - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… 2-Bromo-3 : 5-dimethoxybenzoic acid and methyl 3-chho-2 : 4 : 6- … 2-Bromo-3 : 5-dimethoxybenzoic acid has been obtained in small yield by the alkaline permanganate oxidation of 2-…
Number of citations: 3 pubs.rsc.org
E Morishita, S Shibata - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
Octamethyl ether of product A which was derived from ustilaginoidin A by alkaline degradation was synthesized by the Ullmann condensation of dimethyl ether of 5-bromo-6, 8-dimethyl-…
Number of citations: 10 www.jstage.jst.go.jp
森下頴策, 柴田承二 - Chemical and Pharmaceutical Bulletin, 1967 - jlc.jst.go.jp
Octamethyl ether of product A which was derived from ustilaginoidin A by alkaline degradation was synthesized by the Ullmann condensation of dimethyl ether of 5-bromo-6, 8-dimethyl-…
Number of citations: 2 jlc.jst.go.jp
KA Cirigottis, E Ritchie, WC Taylor - Australian Journal of …, 1974 - CSIRO Publishing
As a result of a large number of experiments on the Hurtley reaction the following tentative conclusions are drawn: (a) the best and most convenient solvent is ethanol; (b) the reaction …
Number of citations: 54 www.publish.csiro.au
MJ Hickey - 1996 - search.proquest.com
The glycolytic enzyme phosphoglycerate kinase (PGK) catalyses the conversion of 1, 3-bisphosphoglycerate (1, 3-BPG) to 3-phosphoglycerate (3-PG) with the production of ATP. …
Number of citations: 3 search.proquest.com
DD Ridley, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1970 - CSIRO Publishing
Attempts to separate the major constituents of the phenolic fraction of the ether extract of the wood of Grevillea striata R.Br. were unsuccessful, but by chemical degradation and …
Number of citations: 36 www.publish.csiro.au
L Guidotti - 2018 - amsdottorato.unibo.it
The present work includes distinct research projects having as common platform the design and synthesis of biologically active small molecules, useful as tools both for drug discovery …
Number of citations: 3 amsdottorato.unibo.it
DL Fanelli - 1999 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any type of Page 1 GGGGGLGGGGGGGG GG aaLLL This manuscript has been reproduced from the microfilm master…
Number of citations: 0 search.proquest.com

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